2-Cyclopropyl-1-methyl-1H-benzimidazol-5-amine (CAS 921040-13-3) is a regiopure heterocyclic building block utilized in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR antagonists. By featuring a 1-methyl group, this compound eliminates the tautomeric ambiguity inherent to 1H-benzimidazoles, ensuring strict regiocontrol at the 5-position during downstream functionalization. Furthermore, the 2-cyclopropyl moiety provides a rigid, metabolically stable hydrophobic vector that is employed to optimize lipophilic ligand efficiency (LLE) and occupy specific lipophilic pockets in target proteins. For procurement teams and process chemists, this intermediate offers a ready-to-couple, locked scaffold that bypasses the costly separation of 5- and 6-substituted regioisomers, streamlining the scale-up of complex active pharmaceutical ingredients (APIs) [1].
Substituting this specific compound with unmethylated analogs (e.g., 2-cyclopropyl-1H-benzimidazol-5-amine) introduces severe process inefficiencies. Unsubstituted N1 benzimidazoles undergo rapid tautomerization, existing as an equilibrating mixture of 5-amino and 6-amino forms. When subjected to electrophilic coupling or cross-coupling, this results in a near 1:1 mixture of regioisomers that require intensive, low-yielding chromatographic separation, drastically increasing the cost of goods (COGs) [1]. Additionally, substituting the 2-cyclopropyl group with a more common 2-methyl or 2-ethyl group compromises the pharmacokinetic profile of the final API; linear or branched alkyls at the 2-position are highly susceptible to alpha-oxidation by cytochrome P450 enzymes, leading to rapid metabolic clearance. Thus, the exact 2-cyclopropyl-1-methyl configuration is required for workflows demanding both high-yielding regioselective synthesis and enhanced metabolic stability [2].
The 1-methyl group on 2-cyclopropyl-1-methyl-1H-benzimidazol-5-amine locks the heterocyclic core, preventing the N1/N3 proton exchange seen in 1H-benzimidazoles. In standard amide coupling or Buchwald-Hartwig amination workflows, this locked scaffold yields >98% of the desired 5-substituted product. In contrast, using the baseline 2-cyclopropyl-1H-benzimidazol-5-amine under identical coupling conditions yields a ~55:45 mixture of 5- and 6-substituted regioisomers, requiring preparative HPLC for separation and effectively halving the process yield [1].
| Evidence Dimension | Regioisomeric purity of downstream coupled product |
| Target Compound Data | >98% 5-substituted product (no tautomeric scrambling) |
| Comparator Or Baseline | 2-cyclopropyl-1H-benzimidazol-5-amine (~55:45 mixture of 5/6-isomers) |
| Quantified Difference | >43% absolute increase in target regioisomer yield, eliminating prep-HPLC |
| Conditions | Standard electrophilic amidation or Pd-catalyzed cross-coupling at 5-amine |
Procuring the N-methylated building block directly prevents catastrophic yield losses and costly chromatographic separations during API scale-up.
The incorporation of a cyclopropyl group at the 2-position hardens the benzimidazole core against oxidative metabolism compared to standard alkyl groups. In human liver microsome (HLM) assays evaluating structurally analogous benzimidazole APIs, 2-cyclopropyl derivatives consistently demonstrate lower intrinsic clearance (CLint) than their 2-methyl or 2-ethyl counterparts. The lack of abstractable alpha-protons on the cyclopropyl ring prevents rapid hydroxylation by CYP enzymes, reducing CLint by up to 3- to 5-fold compared to 2-methyl baseline analogs, thereby extending the half-life of the resulting therapeutic candidates [1].
| Evidence Dimension | Intrinsic clearance (CLint) in human liver microsomes (HLM) |
| Target Compound Data | 2-Cyclopropyl benzimidazole motif (typically <20 µL/min/mg protein) |
| Comparator Or Baseline | 2-Methyl benzimidazole motif (typically >60 µL/min/mg protein due to alpha-oxidation) |
| Quantified Difference | 3- to 5-fold reduction in metabolic clearance rate |
| Conditions | HLM oxidative stability assay (CYP-mediated metabolism) |
Selecting the 2-cyclopropyl variant is critical for medicinal chemistry programs aiming to overcome the poor pharmacokinetic half-life associated with simple 2-alkyl benzimidazoles.
The 2-cyclopropyl-1-methyl-1H-benzimidazole scaffold is selected for its specific balance of steric volume and lipophilicity. The cyclopropyl ring projects a rigid, umbrella-like steric profile that fits into compact hydrophobic sub-pockets of kinases and GPCRs. Compared to a 2-isopropyl analog, the 2-cyclopropyl group reduces the overall topological polar surface area (TPSA) penalty while maintaining a lower LogP, effectively improving the Lipophilic Ligand Efficiency (LLE) by ~0.5 to 1.0 units in optimized lead compounds. This structural rigidity also reduces the entropic penalty upon target binding [1].
| Evidence Dimension | Lipophilic Ligand Efficiency (LLE = pIC50 - cLogP) |
| Target Compound Data | 2-Cyclopropyl-1-methyl scaffold (optimized LLE profile) |
| Comparator Or Baseline | 2-Isopropyl-1-methyl scaffold (higher cLogP, lower LLE) |
| Quantified Difference | ~0.5 to 1.0 unit improvement in LLE |
| Conditions | in vitro target binding assays (kinase/GPCR) paired with calculated LogP |
Procuring this specific cyclopropyl building block allows drug discovery teams to maximize target affinity without inflating the lipophilicity of the final drug candidate.
Because the 1-methyl group locks the tautomeric state, this compound allows for automated, high-throughput parallel synthesis where chromatographic separation of regioisomers is structurally impossible [1].
The 2-cyclopropyl moiety makes this intermediate a strict requirement for synthesizing CNS-active or systemic GPCR ligands that require extended in vivo half-lives and resistance to CYP-mediated alpha-oxidation [2].
For process chemistry teams, procuring this pre-methylated, regiopure intermediate bypasses the need to perform low-yielding N-methylation steps on advanced intermediates, directly reducing the cost of goods (COGs) [3].
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